molecular formula C12H16N2O5 B5109945 2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine

2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine

Cat. No. B5109945
M. Wt: 268.27 g/mol
InChI Key: YKYQIOUXQJGQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as 2-Me-4-NO2-Ph-β-D-ara-f or 2-Me-4-NO2-Ph-β-D-ery-P. It is a modified form of a naturally occurring sugar molecule, and its unique chemical structure has made it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-Me-4-NO2-Ph-β-D-ery-P is complex and varies depending on the specific application. However, in general, the compound works by binding to specific proteins or enzymes and altering their activity or function. This can provide valuable insights into the structure and function of these molecules and their role in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Me-4-NO2-Ph-β-D-ery-P are also varied and depend on the specific application. However, the compound has been shown to have a variety of effects on cellular processes, including altering enzyme activity, regulating gene expression, and modulating cell signaling pathways. These effects can provide valuable insights into the underlying mechanisms of various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Me-4-NO2-Ph-β-D-ery-P is its specificity. The compound can be designed to target specific proteins or enzymes, allowing researchers to study their function in more detail. Additionally, the compound is stable and can be used in a variety of experimental conditions. However, there are also limitations to its use. The synthesis of the compound is complex and requires specialized knowledge and equipment. Additionally, the compound can be expensive and difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research involving 2-Me-4-NO2-Ph-β-D-ery-P. One area of interest is the development of new probes that can target specific proteins or enzymes with greater specificity and efficiency. Additionally, researchers are interested in exploring the potential therapeutic applications of the compound, particularly in the treatment of cancer and other diseases. Finally, there is ongoing research into the underlying mechanisms of the compound's effects on cellular processes, which could provide valuable insights into the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-Me-4-NO2-Ph-β-D-ery-P involves several steps, including the protection of the sugar molecule, the nitration of the phenyl group, and the deprotection of the sugar molecule. The process is complex and requires specialized knowledge and equipment. However, the compound can be synthesized in sufficient quantities for research purposes.

Scientific Research Applications

2-Me-4-NO2-Ph-β-D-ery-P has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used as a probe to study the structure and function of enzymes and other proteins. It has also been used to study the role of carbohydrates in various biological processes, including cell signaling and immune system function.

properties

IUPAC Name

2-(hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-7-4-8(14(17)18)2-3-9(7)13-12-5-10(16)11(6-15)19-12/h2-4,10-13,15-16H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYQIOUXQJGQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol

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